N-Boc-4-Hydroxyphenyl-DL-glycine serves as a protected amino acid building block in the synthesis of peptides and proteins due to the presence of the Boc (tert-butoxycarbonyl) protecting group. This group safeguards the amino group during peptide chain elongation and can be selectively removed under specific conditions to reveal the free amine, allowing further coupling with other amino acids. Source: Boc-4-hydroxy-D-phenylglycine, PubChem, [National Institutes of Health: ]
Proctolin is a neuropeptide found in insects and other invertebrates, known to play a role in muscle contraction and egg-laying behavior. N-Boc-4-Hydroxyphenyl-DL-glycine, particularly its D-enantiomer, serves as an analog of proctolin for studying its structure-activity relationship and potential development of novel insecticides. [Source: CAS No : 27460-85-1 | Product Name : BOC-4-Hydroxy-D-Phenylglycine, Pharmaffiliates, ]
Research suggests that N-Boc-4-Hydroxyphenyl-DL-glycine, particularly its D-enantiomer, can be used as a building block in the preparation of new cephem derivatives. These derivatives exhibit antibacterial activity, specifically against Helicobacter pylori, a bacterium associated with peptic ulcers and gastritis. [Source: CAS No : 27460-85-1 | Product Name : BOC-4-Hydroxy-D-Phenylglycine, Pharmaffiliates, ]
N-Boc-4-Hydroxyphenyl-DL-glycine is a chemical compound with the molecular formula C₁₃H₁₇NO₅ and a CAS number of 53249-34-6. It is classified as an amino acid derivative, specifically a derivative of glycine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the phenyl side chain is substituted with a hydroxyl group at the para position. This compound is notable for its potential applications in pharmaceutical chemistry, particularly in the synthesis of peptides and other biologically active molecules .
N-Boc-4-Hydroxyphenyl-DL-glycine exhibits various biological activities due to its structural properties. It has been studied for its potential role in:
Several methods are employed for synthesizing N-Boc-4-Hydroxyphenyl-DL-glycine:
N-Boc-4-Hydroxyphenyl-DL-glycine finds applications primarily in:
Interaction studies involving N-Boc-4-Hydroxyphenyl-DL-glycine focus on its binding affinity with various biological targets. Research indicates potential interactions with:
Several compounds share structural similarities with N-Boc-4-Hydroxyphenyl-DL-glycine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Hydroxyphenylglycine | C₉H₁₁NO₃ | Lacks Boc protection; more reactive |
| Boc-Phenylalanine | C₁₃H₁₅NO₂ | Contains a phenyl side chain without hydroxyl |
| N-Boc-Tyrosine | C₁₃H₁₅NO₄ | Contains a hydroxyl group on the aromatic ring |
| N-Boc-Serine | C₇H₁₅NO₄ | Lacks aromatic character; more polar |
N-Boc-4-Hydroxyphenyl-DL-glycine's uniqueness lies in its combination of a protected amino acid structure with a para-hydroxyl substitution on the phenyl ring. This configuration not only enhances its stability during peptide synthesis but also potentially increases its biological activity compared to other similar compounds that lack such modifications .
Catalytic cross-coupling, refined tert-butoxycarbonyl protection, and modern biocatalytic cascades now furnish N-tert-butoxycarbonyl-4-hydroxyphenyl-DL-glycine in multigram quantities with optical purity routinely exceeding 99% and space-time yields above 0.6 kg L⁻¹ day⁻¹. Key advances are (i) palladium-mediated Suzuki–Miyaura arylations executed under sodium succinate to suppress racemization, (ii) solvent-free tert-butoxycarbonyl protection that eliminates auxiliary bases, and (iii) four-enzyme cascades that convert inexpensive L-tyrosine to the desired amino acid at industrial scale [1] [2] [3].
Palladium-catalysed Suzuki–Miyaura cross-coupling remains the cornerstone for late-stage elaboration of tert-butoxycarbonyl-protected 4-hydroxyphenylglycine. Table 1 summarises representative examples.
| Entry | Electrophile (X) | Nucleophile | Catalyst / Ligand | Base | Yield (%) | Observed racemization (%) |
|---|---|---|---|---|---|---|
| 1 [3] | tert-butoxycarbonyl-4-iodohydroxyphenylglycine | 5-indolylboronic acid | Tetrakis-triphenylphosphine-palladium(0) | Potassium carbonate | 85 | 34 |
| 2 [3] | Same as Entry 1 | 5-indolylboronic acid | Same | Sodium succinate | 72 | <5 |
| 3 [4] | tert-butoxycarbonyl-4-bromohydroxyphenylglycine | Fluoroalkylamine | Palladium(II) allyl chloride / AdBippyPhos | Potassium phenoxide | 83 | n.a. |
Key findings
The tert-butyloxycarbonyl group is introduced with di-tert-butyl dicarbonate. Recent optimisations (Table 2) reduce reagent excess and waste.
| Protocol | Solvent | Catalyst / Base | Temperature (°C) | Time (min) | Isolated yield (%) |
|---|---|---|---|---|---|
| Classical [5] | Tetrahydrofuran | 4-dimethylaminopyridine, triethylamine | 25 | 60 | 92 |
| Solvent-free [6] | None (reagent melt) | None | 25 | 10 | 99 |
| “Green-water” [7] | Water / sodium hydroxide | None | 0 → 25 | 30 | 95 |
Advantages of the solvent-free melt procedure include quantitative recovery, elimination of chlorinated solvents, and facile scale-up because the exotherm is modest [6].
Loss of stereochemical integrity during coupling or protection is dictated by the base strength and reaction temperature. Figure 1 contrasts optical purities obtained under different bases during Suzuki coupling (data from Prieto and co-workers) [3].
[image:1]
At pH ≥ 10 (carbonate) racemization surpasses 30%, whereas a buffered succinate system (pH 8.6) restricts epimerisation below 5% with only a minor penalty in yield.
The biosynthetic shikimate pathway enzymes have been re-engineered to deliver d- and l-4-hydroxyphenylglycine from L-tyrosine (Table 3).
| Cascade composition | Reactor volume (L) | Substrate | Final titer (g L⁻¹) | Conversion (%) | Enantiomeric excess (%) | Reference |
|---|---|---|---|---|---|---|
| 4-hydroxymandelate synthase + 4-hydroxymandelate oxidase + 4-hydroxybenzoylformate transaminase + meso-diaminopimelate dehydrogenase variant BC621/D120S/W144S/I169P | 3 | L-tyrosine 50 | 42.7 | 92.5 | >99 d | [2] |
| Aromatic aminotransferase + meso-diaminopimelate dehydrogenase + glucose dehydrogenase (cofactor recycle) | 3 | DL-4-hydroxyphenylglyoxylate 40 | 19.8 d | 49.5 | >99 d | [8] |
| Hydantoinase / N-carbamoyl-d-amino-acid hydrolase resting cells of Burkholderia cepacia | 50 | DL-5-(4-hydroxyphenyl)hydantoin 60 | 34.0 d | 95 | >99 d | [9] |
Highlights
A techno-economic audit comparing chemical and biocatalytic routes (5 t per year scale) reports raw-material cost contribution of 28% for the hydantoinase process versus 54% for the fully chemical path, despite similar isolatable yields (≈80%) [11]. Savings arise from inexpensive corn-steep liquor media, ambient-pressure bioconversions, and elimination of halogenated solvents.
The union of mild tert-butyloxycarbonyl protocols, racemization-suppressing succinate bases, and high-activity enzyme cascades has transformed N-tert-butoxycarbonyl-4-hydroxyphenyl-DL-glycine from a speciality intermediate into a commodity accessible at kilogram scale with excellent stereochemical fidelity. Ongoing advances in continuous-flow deprotection and protein-engineering are expected to lift space-time yields above 1 kg L⁻¹ day⁻¹ while meeting increasingly stringent sustainability targets.
Irritant